
6-Amino-1,3,3-trimethyl-2-oxoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3,3-trimethyl-2-oxoindoline is a heterocyclic organic compound with the molecular formula C11H14N2O. It is known for its yellow-green crystalline appearance and relative stability. This compound is slightly soluble in water but dissolves well in common organic solvents such as ethanol and acetone.
Preparation Methods
The synthesis of 6-Amino-1,3,3-trimethyl-2-oxoindoline typically involves the reaction between indole-2,3-dione and isobutylamine in the presence of hydrogen peroxide. The yield of this reaction can vary depending on the specific reaction conditions.
Chemical Reactions Analysis
6-Amino-1,3,3-trimethyl-2-oxoindoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxoindoline derivatives.
Scientific Research Applications
6-Amino-1,3,3-trimethyl-2-oxoindoline has several scientific research applications:
Chemistry: It is used as a research chemical for synthesizing novel compounds.
Biology: The compound has been utilized in the design and synthesis of novel 2-oxoindoline-based acetohydrazides, which have shown notable cytotoxicity toward human cancer cell lines such as colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23.
Medicine: Its derivatives are being explored for their potential antitumor properties.
Mechanism of Action
The mechanism by which 6-Amino-1,3,3-trimethyl-2-oxoindoline exerts its effects involves its interaction with molecular targets and pathways. The amino group attached at the 6th position of the indoline core provides the molecule with basic properties, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways are still under investigation, particularly in the context of its antitumor activity.
Comparison with Similar Compounds
6-Amino-1,3,3-trimethyl-2-oxoindoline can be compared with other similar compounds, such as:
6-Aminoindoline-2-one: Shares a similar indoline core but differs in the substitution pattern.
2-Oxoindoline-based acetohydrazides: These compounds are synthesized using this compound and have shown notable cytotoxicity toward cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-1,3,3-trimethylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGFWMJGPPJKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680572 |
Source


|
| Record name | 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120791-60-8 |
Source


|
| Record name | 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
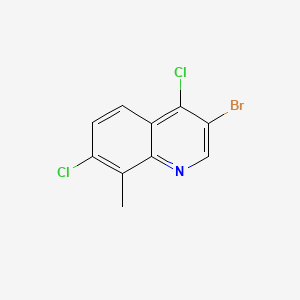
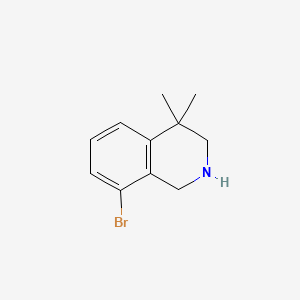
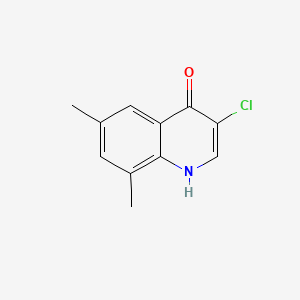
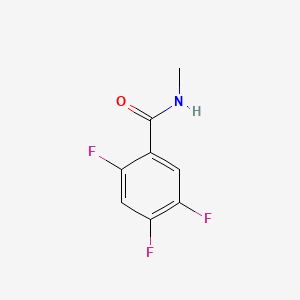
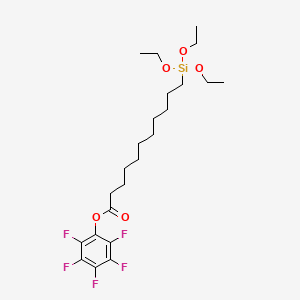
![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)
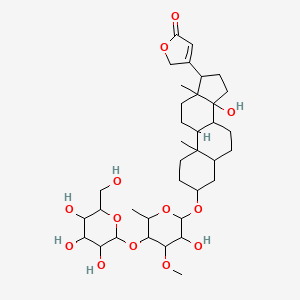
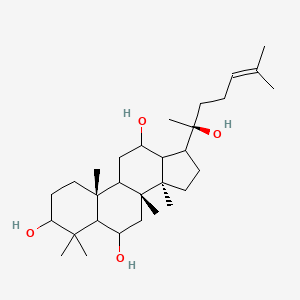
![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

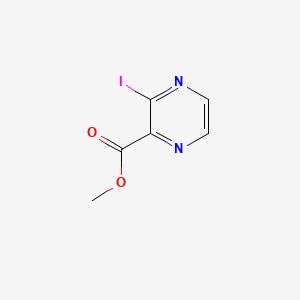
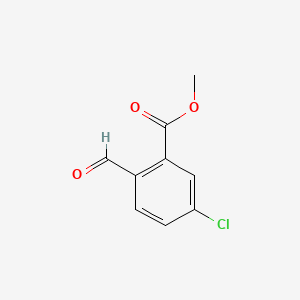
![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)

